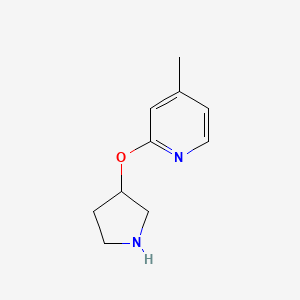

4-Methyl-2-(pyrrolidin-3-yloxy)pyridine

Descripción

4-Methyl-2-(pyrrolidin-3-yloxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 4-position and a pyrrolidin-3-yloxy moiety at the 2-position. Its hydrochloride salt (CAS: 1420994-15-5) has a molecular formula of C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol . It is utilized in pharmaceutical research, particularly for its anti-inflammatory properties, and is commercially available with a purity of ≥95% .

Propiedades

Número CAS |

462114-40-5 |

|---|---|

Fórmula molecular |

C10H14N2O |

Peso molecular |

178.23 |

Nombre IUPAC |

4-methyl-2-pyrrolidin-3-yloxypyridine |

InChI |

InChI=1S/C10H14N2O/c1-8-2-5-12-10(6-8)13-9-3-4-11-7-9/h2,5-6,9,11H,3-4,7H2,1H3 |

Clave InChI |

NOKJUAAWTHPJIG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)OC2CCNC2 |

SMILES canónico |

CC1=CC(=NC=C1)OC2CCNC2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Alkyl/Aryl Substituents

4-Methyl-2-(3-phenylpropyl)pyridine (13f)

- Structure : Pyridine with a 4-methyl group and a 3-phenylpropyl chain.

- Lacks the pyrrolidine oxygen, which may limit hydrogen-bonding interactions in biological systems.

5-Fluoro-2-(oxetan-3-yl)pyridine (14a)

- Structure : Pyridine with a 5-fluoro substituent and an oxetane ring at the 2-position.

- Key Differences: Fluorine enhances electronegativity and metabolic stability but may reduce solubility.

Pyridine-Pyrrolidine Hybrids

trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

- Structure : Pyrrolidine substituted with a trifluoromethylphenyl group and a carboxylic acid.

- Key Differences :

- The carboxylic acid group introduces polarity, improving solubility but possibly limiting blood-brain barrier penetration.

- Trifluoromethyl enhances stability and binding affinity to hydrophobic pockets, contrasting with the methyl group in the target compound.

Complex Heterocyclic Analogues

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (12)

- Structure : Multi-ring system combining pyridine, pyrrolo-thiazolo-pyrimidine, and triazole moieties.

- Key Differences :

- Increased molecular weight (~700–800 g/mol) reduces drug-likeness (Lipinski’s rule violations).

- The triazole and thiazolo rings enhance rigidity and π-π stacking but complicate synthesis and bioavailability.

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridines

- Structure : Bipyridine systems with chloro and substituted phenyl groups.

- Key Data :

- Key Differences :

- Chlorine substituents increase electronegativity and metabolic resistance but raise toxicity concerns.

- Bipyridine core may enhance metal-chelation properties, diverging from the pyrrolidine-oxy pharmacophore.

Thiazole- and Pyrimidine-Based Analogues

5-Substituted-2-anilino-4-(thiazol-5-yl)pyrimidines

- Structure: Pyrimidine with thiazole and anilino substituents.

- Key Differences: Thiazole ring contributes to kinase inhibition (e.g., CDK9), unlike the anti-inflammatory focus of the target compound. Anilino group enables π-stacking with aromatic residues in enzyme active sites.

Comparative Analysis Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is streamlined (e.g., ether formation) compared to multi-step routes for bipyridines or thiazolpyrimidines .

- Biological Targets : The pyrrolidine-oxy group likely modulates anti-inflammatory pathways via hydrogen bonding, while thiazole and pyrimidine analogs target kinases .

- Drug-Likeness : The target compound’s molecular weight (<500 g/mol) and moderate logP align with Lipinski’s rules, unlike heavier analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.